Budipine

Description

Propriétés

IUPAC Name |

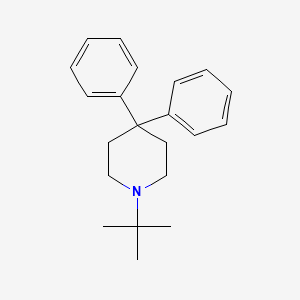

1-tert-butyl-4,4-diphenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N/c1-20(2,3)22-16-14-21(15-17-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHLUZAFSSMXHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63661-61-0 (hydrochloride) | |

| Record name | Budipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057982782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20206709 | |

| Record name | Budipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57982-78-2 | |

| Record name | Budipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57982-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Budipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057982782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Budipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13502 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Budipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Budipine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9026OPI2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Budipine: A Non-Competitive NMDA Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budipine, a 4,4-diphenylpiperidine derivative primarily known for its application in the treatment of Parkinson's disease, exhibits a multi-target pharmacological profile. A significant component of its mechanism of action is its activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth overview of the non-competitive NMDA antagonism of this compound, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound's NMDA Receptor Antagonism

This compound (1-tert-butyl-4,4-diphenylpiperidine) has been identified as a low-affinity, uncompetitive antagonist at the NMDA receptor. Its action is characterized by fast kinetics and moderate voltage dependency, binding to the phencyclidine (PCP) site within the receptor's ion channel. This mechanism is comparable to that of other NMDA receptor antagonists like amantadine. By blocking the NMDA receptor, this compound can counteract increased excitatory glutamatergic activity, a pathological feature in several neurological disorders, including Parkinson's disease.[1]

Quantitative Pharmacological Data

The affinity and inhibitory potency of this compound at the NMDA receptor have been quantified in several key studies. The following tables summarize the available quantitative data.

Table 1: Inhibitory Potency of this compound at the NMDA Receptor

| Parameter | Value | Radioligand/Assay | Tissue Source | Reference |

| IC50 | 36 µM | [3H]-TCP Displacement | Mouse Brain | [2][3] |

| IC50 | 38 µM | [3H]MK-801 Displacement | Rabbit Caudate Nucleus | |

| Ki | 4.6 µM | NMDA-evoked [3H]acetylcholine release | Rabbit Caudate Nucleus |

Table 2: Comparative Inhibitory Potency of this compound and Biperiden

| Compound | IC50 ([3H]MK-801 Displacement) | Ki (NMDA-evoked [3H]acetylcholine release) |

| This compound | 38 µM | 4.6 µM |

| Biperiden | 92 µM | 8.8 µM |

Signaling Pathway of Non-Competitive NMDA Receptor Antagonism by this compound

The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca2+ ions. This influx triggers a cascade of downstream signaling events. This compound, as a non-competitive antagonist, does not compete with glutamate or the co-agonist for their binding sites. Instead, it binds to a site within the ion channel (the PCP site), physically obstructing the flow of ions.

Caption: this compound's non-competitive antagonism of the NMDA receptor.

Experimental Protocols

The characterization of this compound as a non-competitive NMDA antagonist has been established through several key experimental methodologies.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

4.1.1. [3H]MK-801 and [3H]-TCP Displacement Assays

-

Objective: To determine the IC50 value of this compound for the PCP binding site on the NMDA receptor.

-

Materials:

-

Synaptosomal membranes prepared from rodent brain tissue (e.g., cortex, hippocampus, or caudate nucleus).

-

Radioligand: [3H]MK-801 or [3H]-TCP.

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., Tris-HCl).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the brain membrane preparation with the radioligand ([3H]MK-801 or [3H]-TCP) and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known non-competitive antagonist (e.g., unlabeled MK-801 or PCP).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

Caption: Workflow for a radioligand binding assay.

Functional Assays

Functional assays assess the effect of a compound on the physiological response mediated by the receptor.

4.2.1. NMDA-Evoked Acetylcholine Release

-

Objective: To determine the functional inhibitory constant (Ki) of this compound on NMDA receptor-mediated neurotransmitter release.

-

Materials:

-

Brain slices (e.g., from rabbit caudate nucleus).

-

[3H]-choline for preloading to label the acetylcholine pool.

-

Superfusion system.

-

Physiological buffer (e.g., Krebs-Ringer bicarbonate).

-

NMDA solution.

-

This compound solutions of varying concentrations.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare brain slices and pre-incubate them with [3H]-choline to label the endogenous acetylcholine stores.

-

Place the slices in a superfusion chamber and perfuse with physiological buffer.

-

Collect baseline fractions of the superfusate.

-

Stimulate the slices with NMDA in the absence and presence of varying concentrations of this compound.

-

Collect fractions of the superfusate during and after stimulation.

-

Measure the radioactivity in the collected fractions using a scintillation counter to quantify [3H]-acetylcholine release.

-

Calculate the inhibition of NMDA-evoked release by this compound to determine the Ki value.

-

4.2.2. NMDA-Induced Seizures in Mice

-

Objective: To assess the in vivo functional antagonism of NMDA receptors by this compound.

-

Materials:

-

Mice.

-

This compound solution for intraperitoneal (i.p.) injection.

-

NMDA solution for intracerebroventricular (i.c.v.) or i.p. injection.

-

Observation cages.

-

-

Procedure:

-

Administer this compound or vehicle to groups of mice via i.p. injection.

-

After a predetermined time, administer a convulsive dose of NMDA.

-

Observe the mice for the onset and severity of seizures (e.g., wild running, clonic-tonic convulsions).

-

Record the latency to seizure onset and the percentage of animals protected from seizures in each treatment group.

-

The ability of this compound to increase the seizure threshold or prevent seizures indicates functional NMDA receptor antagonism.

-

Electrophysiological Recordings

Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion flow through NMDA receptor channels and the effect of antagonists.

-

Objective: To characterize the voltage-dependent block and kinetics of this compound's interaction with the NMDA receptor channel.

-

Materials:

-

Cultured neurons or acute brain slices.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Glass micropipettes.

-

Extracellular and intracellular recording solutions.

-

NMDA and this compound solutions.

-

-

Procedure:

-

Prepare a single neuron for whole-cell recording by forming a high-resistance seal between the micropipette and the cell membrane.

-

Rupture the membrane patch to gain electrical access to the cell's interior.

-

Voltage-clamp the neuron at various holding potentials.

-

Apply NMDA to evoke an inward current.

-

Co-apply this compound with NMDA and measure the reduction in the NMDA-evoked current.

-

By varying the holding potential, the voltage-dependency of the block can be determined.

-

The kinetics of the block can be assessed by analyzing the rate of current decay in the presence of this compound.

-

Caption: Workflow for a whole-cell patch-clamp experiment.

Structure-Activity Relationship (SAR)

Currently, there is a lack of publicly available, detailed structure-activity relationship studies specifically investigating the 4,4-diphenylpiperidine scaffold of this compound in relation to its NMDA receptor antagonist activity. Further research is required to elucidate the specific structural moieties of the this compound molecule that are critical for its interaction with the PCP binding site of the NMDA receptor.

Conclusion

The characterization of this compound as a non-competitive NMDA receptor antagonist provides a crucial component to understanding its overall pharmacological profile and its therapeutic effects in Parkinson's disease. The data and experimental methodologies outlined in this guide offer a comprehensive resource for researchers and drug development professionals interested in the glutamatergic actions of this compound. Further investigation into the structure-activity relationship of this compound and its analogs could pave the way for the development of novel NMDA receptor modulators with improved therapeutic indices.

References

An In-depth Technical Guide on the Indirect Dopaminergic Effects of Budipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budipine is a non-dopaminergic, anti-Parkinsonian agent with a multifaceted pharmacological profile that indirectly enhances dopaminergic neurotransmission. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's effects on the dopamine system. It delves into its actions as an N-methyl-D-aspartate (NMDA) receptor antagonist, a monoamine oxidase B (MAO-B) inhibitor, a facilitator of dopamine release, an inhibitor of dopamine reuptake, and a stimulator of aromatic L-amino acid decarboxylase (AADC) activity. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for the cited research, and presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's complex pharmacology.

Core Mechanisms of Indirect Dopaminergic Action

This compound's therapeutic effects in Parkinson's disease are attributed to a combination of mechanisms that collectively increase the availability and efficacy of dopamine in the synaptic cleft.[1][2] Unlike direct dopamine agonists, this compound modulates the dopaminergic system through several indirect pathways.

NMDA Receptor Antagonism

A primary mechanism of this compound is its role as a non-competitive antagonist of the NMDA receptor.[1][3][4] By blocking the NMDA receptor, this compound can reduce the excessive glutamatergic activity that contributes to excitotoxicity and the motor symptoms of Parkinson's disease. This action is comparable to that of amantadine. The antagonism of NMDA receptors on presynaptic terminals of dopaminergic neurons is thought to facilitate dopamine release.

Monoamine Oxidase B (MAO-B) Inhibition

This compound has been shown to inhibit monoamine oxidase type B (MAO-B), the enzyme responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound increases the synaptic concentration of dopamine, thereby prolonging its action.

Facilitation of Dopamine Release

Several studies indicate that this compound facilitates the release of dopamine. This effect appears to be more pronounced in the presence of L-DOPA, suggesting a synergistic interaction. While one study using a 6-hydroxydopamine (6-OHDA) rotational model did not observe evidence of direct or indirect dopaminergic activity in terms of induced rotations or facilitated striatal dopamine release, other microdialysis studies have demonstrated that this compound can cause a small but significant increase in basal dopamine efflux in the substantia nigra and potentiate L-DOPA-induced dopamine release.

Inhibition of Dopamine Reuptake

This compound also contributes to increased synaptic dopamine levels by inhibiting the dopamine transporter (DAT), thus blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.

Stimulation of Aromatic L-amino Acid Decarboxylase (AADC)

A key indirect dopaminergic effect of this compound is its ability to stimulate the activity of aromatic L-amino acid decarboxylase (AADC), the enzyme that converts L-DOPA into dopamine. This mechanism is particularly relevant for patients undergoing L-DOPA therapy, as this compound can enhance the therapeutic efficacy of L-DOPA by increasing its conversion to dopamine.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the indirect dopaminergic effects of this compound.

Table 1: Receptor and Transporter Binding Affinity of this compound

| Target | Ligand | Preparation | IC50 (µM) | Reference |

| NMDA Receptor | [3H]TCP | Rat forebrain membranes | 36 | |

| Dopamine Transporter | [3H]DA | Rabbit caudate nucleus synaptosomes | 11 |

Table 2: In Vivo Effects of this compound on Dopamine Levels (Microdialysis Studies)

| Animal Model | This compound Administration | Brain Region | Effect on Dopamine Levels | Reference |

| Normal Rats | 100 µM (via reverse dialysis) | Substantia Nigra | Small but significant increase | |

| Normal Rats | 10 mg/kg i.p. | Substantia Nigra | Small but significant increase in basal efflux | |

| Reserpine-treated Rats | 10 µM (co-infused with 5 µM L-DOPA) | Substantia Nigra | Significant enhancement of L-DOPA-induced release | |

| Reserpine-treated Rats | 10 mg/kg i.p. (pretreatment) + 25 mg/kg i.p. L-DOPA | Substantia Nigra & Corpus Striatum | Greatly accentuated L-DOPA-induced release |

Visualizations of Pathways and Workflows

Signaling Pathway of this compound's Indirect Dopaminergic Effects

Caption: Overview of this compound's multifaceted indirect dopaminergic actions.

Experimental Workflow for In Vivo Microdialysis

References

- 1. A 6-hydroxydopamine in vivo model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

Unveiling the Antimuscarinic Profile of Budipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budipine, a drug primarily recognized for its application in the management of Parkinson's disease, exhibits a multifaceted pharmacological profile. While its therapeutic effects are attributed to a combination of mechanisms, including indirect dopaminergic actions and N-methyl-D-aspartate (NMDA) receptor antagonism, its interaction with the cholinergic system, specifically its antimuscarinic properties, contributes to its overall mechanism of action.[1][2] This technical guide provides an in-depth examination of the research surrounding the antimuscarinic characteristics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Pharmacological Data

The antimuscarinic activity of this compound has been quantified through various in vitro and functional assays. The following table summarizes the key quantitative data, offering a comparative perspective with other relevant compounds.

| Parameter | This compound | Biperiden (Reference) | Assay Type | Tissue/System | Reference |

| IC50 | 1.1 µM | 0.053 µM | Receptor Binding Assay ([3H]3-quinuclidinol benzilate) | Not Specified | [3] |

| pA2 | ~6.9 | ~8.3 | Functional Assay (Facilitation of evoked ACh release) | Rabbit Caudate Nucleus Slices | [4] |

| Relative Potency | Up to 125-fold weaker | - | Functional and Binding Studies | Native M1-M3 and human recombinant m1-m5 receptors | [1] |

IC50: The half maximal inhibitory concentration. A lower value indicates higher binding affinity. pA2: A measure of the potency of an antagonist. A higher value indicates greater potency.

Experimental Protocols

The characterization of this compound's antimuscarinic properties has relied on established and robust experimental methodologies. The following sections detail the protocols for the key experiments cited.

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity of this compound for muscarinic acetylcholine receptors.

Methodology:

-

Preparation of Membranes: Membranes expressing the target muscarinic receptors are prepared from appropriate tissues or cell lines.

-

Radioligand: A radiolabeled antagonist, such as [3H]3-quinuclidinol benzilate, is used as a tracer that binds to the muscarinic receptors.

-

Competition Binding: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

In Vitro Functional Assays in Brain Slices

Objective: To assess the functional antagonist activity of this compound at muscarinic receptors in a physiologically relevant system.

Methodology:

-

Tissue Preparation: Slices of rabbit caudate nucleus are prepared and maintained in an organ bath with physiological saline.

-

Preincubation: The slices are preincubated with a radiolabeled precursor of acetylcholine, such as [3H]choline, to label the acetylcholine stores.

-

Stimulation: The release of acetylcholine is evoked by electrical stimulation.

-

Drug Application: this compound is added to the bath at various concentrations in the presence of an acetylcholinesterase inhibitor (e.g., physostigmine) to prevent the breakdown of released acetylcholine.

-

Measurement of ACh Release: The amount of radiolabeled acetylcholine released into the supernatant is quantified.

-

Data Analysis: The ability of this compound to facilitate the evoked release of acetylcholine (by blocking presynaptic autoreceptors) is measured, and a pA2 value is calculated to quantify its antagonist potency.

Signaling Pathway of Muscarinic Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine. This compound, as a muscarinic antagonist, competitively binds to these receptors, thereby blocking the binding of acetylcholine and inhibiting the downstream signaling cascade. The following diagram illustrates the general mechanism of action of a muscarinic antagonist like this compound.

Conclusion

The research to date indicates that this compound possesses discernible, albeit weaker, antimuscarinic properties compared to classical anticholinergic agents like biperiden. Its activity has been confirmed through both receptor binding and functional assays. While the anticholinergic effects of this compound may not be its primary mechanism of action in the treatment of Parkinson's disease, they likely contribute to its overall therapeutic profile, particularly in suppressing tremor. This guide provides a foundational understanding of the experimental basis for this compound's antimuscarinic characteristics, offering valuable insights for researchers and professionals in the field of drug development and neuropharmacology. Further investigation into its selectivity for different muscarinic receptor subtypes could provide a more nuanced understanding of its role in the central nervous system.

References

- 1. Multiple mechanisms of action: the pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple mechanisms of action: the pharmacological profile of this compound. | BioGRID [thebiogrid.org]

- 3. Effects of the antiparkinsonian drug this compound on central neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the antiparkinsonian drug this compound on neurotransmitter release in central nervous system tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Budipine's Impact on Dopamine Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budipine is an antiparkinsonian agent with a multifaceted pharmacological profile. While its clinical utility in managing Parkinson's disease symptoms, particularly tremor, is acknowledged, its precise mechanism of action on the dopaminergic system remains a subject of investigation. This technical guide provides an in-depth analysis of this compound's effects on dopamine release and reuptake, synthesizing available quantitative data, detailing experimental methodologies, and visualizing proposed mechanisms. The evidence suggests that this compound's influence on dopamine neurotransmission is not via potent, direct interaction with the dopamine transporter, but rather through a complex interplay of indirect effects, including potentiation of L-DOPA-induced dopamine release and modulation of NMDA receptor activity.

Introduction

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a significant reduction in striatal dopamine levels. Therapeutic strategies primarily aim to restore dopaminergic tone. This compound has emerged as a therapeutic option, though its classification within the landscape of antiparkinsonian drugs is not straightforward. This guide aims to elucidate the current understanding of this compound's interaction with key components of the dopaminergic synapse, focusing on dopamine release and reuptake mechanisms.

Quantitative Analysis of this compound's Pharmacological Profile

The following tables summarize the available quantitative data on this compound's interaction with various targets relevant to dopamine neurotransmission.

Table 1: this compound's Affinity for Key Neurotransmitter Receptors and Transporters

| Target | Ligand/Assay | This compound IC50/Ki | Reference |

| Dopamine Transporter (DAT) | [3H]DA Uptake | IC50: 11 µM | [1] |

| NMDA Receptor (Functional) | NMDA-evoked [3H]ACh release | Ki: 4.6 µM | |

| NMDA Receptor (Binding) | [3H]MK-801 displacement | IC50: 38 µM | |

| Muscarinic Receptor (Binding) | [3H]3-quinuclidinol benzilate | IC50: 1.1 µM | [2] |

| PCP Binding Site of NMDA Receptor | [3H]TCP binding | IC50: 36 µM | [2] |

Table 2: In Vivo Effects of this compound on Dopamine Dynamics and Seizure Threshold

| Experimental Model | Parameter Measured | This compound Dosage | Effect | Reference |

| In Vivo Microdialysis (Striatum) | Dopamine Release | 10 mg/kg i.v. | No facilitation | [2] |

| In Vivo Microdialysis (Substantia Nigra) | Basal Dopamine Efflux | 10 mg/kg i.p. | Small, significant increase | [3] |

| In Vivo Microdialysis (Substantia Nigra) | L-DOPA-induced DA release | 10 mg/kg i.p. + 25 mg/kg L-DOPA | Greatly accentuated | |

| Reverse Dialysis (Substantia Nigra) | Dopamine Recovery | 100 µM | Small, significant rise | |

| NMDA-Induced Seizures (Mice) | Seizure Threshold | 10.2 mg/kg | Increased (ED50) |

This compound and Dopamine Release: A Complex Interaction

The effect of this compound on dopamine release is not monolithic and appears to be dependent on the specific brain region and experimental conditions.

Basal Dopamine Release

Initial studies using in vivo microdialysis in the striatum of rats did not observe a facilitation of dopamine release with intravenous administration of this compound (10 mg/kg). However, subsequent research employing dual-probe microdialysis revealed a more nuanced picture. In these experiments, intraperitoneal administration of this compound (10 mg/kg) resulted in a small but statistically significant increase in basal dopamine efflux in the substantia nigra, but not in the striatum. Furthermore, a study utilizing reverse dialysis in the substantia nigra of normal rats demonstrated a small, significant increase in dopamine recovery when 100 µM of this compound was applied directly, whereas a lower concentration of 10 µM had no effect.

Potentiation of L-DOPA-Induced Dopamine Release

A significant aspect of this compound's action is its ability to enhance the effects of L-DOPA, the precursor to dopamine. In monoamine-depleted rats, pretreatment with this compound (10 mg/kg, i.p.) greatly accentuated the release of dopamine and its metabolite DOPAC in both the substantia nigra and corpus striatum following a threshold dose of L-DOPA (25 mg/kg, i.p.). This potentiation may be, in part, attributed to this compound's ability to increase the activity of the enzyme aromatic L-amino acid decarboxylase (AADC), which converts L-DOPA to dopamine.

This compound and Dopamine Reuptake

The primary mechanism for clearing synaptic dopamine is through reuptake by the dopamine transporter (DAT). Evidence suggests that this compound is a weak inhibitor of dopamine reuptake. In vitro studies using rabbit caudate nucleus synaptosomes showed that this compound inhibited the high-affinity uptake of [3H]dopamine with an IC50 value of 11 µM. This relatively low potency suggests that direct inhibition of DAT is unlikely to be a primary contributor to its therapeutic effects at typical clinical concentrations.

Indirect Modulation via NMDA Receptor Antagonism

A well-established mechanism of action for this compound is its role as a non-competitive NMDA receptor antagonist. This action is believed to contribute indirectly to its effects on the dopaminergic system. Glutamatergic neurons, which utilize NMDA receptors, form crucial connections with dopaminergic neurons in the basal ganglia. By antagonizing NMDA receptors, this compound can modulate the excitatory input to dopaminergic neurons. It has been proposed that the facilitation of dopamine formation from L-DOPA by NMDA receptor antagonists could explain the enhancement of L-DOPA's antiparkinsonian activity.

Monoamine Oxidase B (MAO-B) Inhibition: An Unsubstantiated Claim

Some commercial sources suggest that this compound acts as a monoamine oxidase B (MAO-B) inhibitor. MAO-B is a key enzyme in the degradation of dopamine. However, a thorough review of the peer-reviewed scientific literature did not yield quantitative data (i.e., Ki or IC50 values) to support this claim. Therefore, while plausible as a contributing mechanism, the inhibition of MAO-B by this compound requires direct experimental validation.

Experimental Protocols

In Vivo Microdialysis for Dopamine Release

Objective: To measure extracellular dopamine concentrations in specific brain regions of freely moving animals following this compound administration.

Methodology:

-

Animal Model: Male Wistar rats are typically used.

-

Stereotaxic Surgery: Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., striatum or substantia nigra). The cannula is secured with dental cement.

-

Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials, often using a refrigerated fraction collector.

-

Drug Administration: After establishing a stable baseline of dopamine levels, this compound is administered (e.g., intravenously or intraperitoneally).

-

Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Histological Verification: At the end of the experiment, the animal is euthanized, and the brain is sectioned to verify the correct placement of the microdialysis probe.

Dopamine Transporter (DAT) Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the dopamine transporter.

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line expressing the dopamine transporter (e.g., HEK293-DAT cells) or from brain tissue rich in DAT (e.g., striatum).

-

Radioligand: A radiolabeled ligand that binds to DAT with high affinity (e.g., [3H]WIN 35,428) is used.

-

Assay Setup: The assay is performed in a 96-well plate format.

-

Total Binding: Contains the membrane preparation and the radioligand.

-

Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of a known DAT inhibitor (e.g., cocaine) to saturate all specific binding sites.

-

Competition Binding: Contains the membrane preparation, the radioligand, and varying concentrations of this compound.

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for this compound is determined by plotting the percentage of specific binding against the log concentration of this compound and fitting the data to a sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing the Mechanisms of Action

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis to assess this compound's effect on dopamine release.

Proposed Signaling Pathway of this compound's Indirect Dopaminergic Effect

Caption: this compound's indirect modulation of dopamine release via NMDA receptor antagonism and AADC stimulation.

Conclusion

The antiparkinsonian agent this compound exerts a complex and indirect influence on dopamine neurotransmission. Contrary to a direct dopamine-releasing or reuptake-inhibiting mechanism, the available evidence points towards a modulatory role. This compound's ability to potentiate L-DOPA-induced dopamine release, likely through the stimulation of AADC, and its well-documented NMDA receptor antagonism, appear to be the primary drivers of its effects on the dopaminergic system. The conflicting reports on its effect on basal dopamine release highlight the need for further research to delineate the region-specific and context-dependent actions of this drug. For drug development professionals, these findings suggest that targeting indirect modulatory pathways of dopamine neurotransmission, such as the glutamatergic system, may offer viable therapeutic strategies for Parkinson's disease. Future research should aim to provide quantitative data on the purported MAO-B inhibitory activity of this compound and to investigate its direct effects on the electrophysiological properties of dopaminergic neurons to complete our understanding of its pharmacological profile.

References

- 1. Effects of the antiparkinsonian drug this compound on neurotransmitter release in central nervous system tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the antiparkinsonian drug this compound on central neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microdialysis study of the effects of the antiparkinsonian drug this compound on L-DOPA-induced release of dopamine and 5-hydroxytryptamine by rat substantia nigra and corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Budipine for Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budipine, a 4,4-diphenylpiperidine derivative, presents a complex and multifaceted pharmacological profile with significant potential for neuroprotection. Initially developed as an anti-Parkinsonian agent, its mechanisms of action extend beyond simple dopamine replacement strategies, offering a polypharmacological approach to mitigating neurodegenerative processes. This technical guide provides an in-depth exploration of this compound's core pharmacological activities, focusing on its neuroprotective properties. It details the experimental methodologies used to elucidate these mechanisms, presents quantitative data in a structured format, and visualizes key signaling pathways and experimental workflows. The primary neuroprotective actions of this compound are attributed to its non-competitive N-methyl-D-aspartate (NMDA) receptor antagonism, indirect dopaminergic effects—including monoamine oxidase B (MAO-B) inhibition and facilitation of dopamine release—and its anticholinergic properties. This guide is intended to be a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.

Introduction

Neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. The complex pathophysiology of these disorders necessitates the development of therapeutic agents with multiple mechanisms of action. This compound is one such molecule that has demonstrated clinical efficacy in Parkinson's disease, particularly in alleviating tremor, akinesia, and rigidity.[1][2][3] Its neuroprotective potential stems from a combination of pharmacological activities that address key pathological processes, including excitotoxicity, oxidative stress, and neurotransmitter imbalance.[4][5] This guide will dissect the individual components of this compound's pharmacological profile, providing the detailed experimental context required for further research and development.

Mechanisms of Neuroprotection

This compound's neuroprotective effects are primarily mediated through three interconnected pathways: modulation of glutamatergic transmission, enhancement of dopaminergic function, and regulation of cholinergic activity.

NMDA Receptor Antagonism

Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a central mechanism of neuronal cell death in various neurodegenerative conditions. This compound acts as a non-competitive antagonist at the NMDA receptor, offering a protective effect against glutamate-induced neuronal damage.

| Compound | Radioligand | IC50 (µM) | Receptor Site | Reference |

| This compound | [3H]TCP | 36 | Phencyclidine (PCP) binding site |

Table 1: Inhibitory concentration (IC50) of this compound for the NMDA receptor.

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NMDA receptor's phencyclidine (PCP) binding site.

Materials:

-

Tissue Preparation: Rat brain cortical membranes.

-

Radioligand: [3H]Thienylcyclohexylpiperidyl ([3H]TCP).

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer (pH 7.4).

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove cellular debris. Pellet the membranes by high-speed centrifugation and wash them multiple times by resuspension and centrifugation in fresh buffer.

-

Binding Assay: In a 96-well plate, combine the prepared brain membranes, a fixed concentration of [3H]TCP (e.g., 2.5 nM), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: this compound blocks the NMDA receptor's ion channel, preventing excessive calcium influx and subsequent excitotoxicity.

Indirect Dopaminergic Effects

This compound enhances dopaminergic neurotransmission through a dual mechanism: inhibiting the breakdown of dopamine and facilitating its release. This is particularly relevant for conditions like Parkinson's disease, which is characterized by a dopamine deficit.

MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. Inhibition of MAO-B increases the synaptic availability of dopamine and reduces the production of reactive oxygen species associated with dopamine metabolism.

This protocol outlines a method to assess the inhibitory effect of this compound on MAO-B activity.

Materials:

-

Enzyme Source: Recombinant human MAO-B or isolated mitochondria from rat brain.

-

Substrate: A specific substrate for MAO-B, such as benzylamine or a fluorometric probe.

-

Test Compound: this compound.

-

Assay Buffer: Phosphate buffer (pH 7.4).

-

Instrumentation: Spectrophotometer or fluorometer.

Procedure:

-

Enzyme Preparation: Prepare a solution of MAO-B in the assay buffer.

-

Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of this compound for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate.

-

Detection: Monitor the formation of the product over time using a spectrophotometer (measuring the increase in absorbance) or a fluorometer (measuring the increase in fluorescence).

-

Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Caption: this compound inhibits MAO-B, leading to increased dopamine levels and reduced oxidative stress.

In addition to preventing its breakdown, this compound also promotes the release of dopamine from presynaptic terminals.

| Treatment | Brain Region | Effect on Dopamine Release | Reference |

| This compound (10 mg/kg, i.p.) + L-DOPA | Substantia Nigra & Corpus Striatum | Potentiates L-DOPA-induced dopamine release | |

| This compound (100 µM, reverse dialysis) | Substantia Nigra | Small but significant increase in basal dopamine |

Table 2: Effects of this compound on dopamine release as measured by in vivo microdialysis.

This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving animal following this compound administration.

Materials:

-

Animal Model: Rat.

-

Surgical Equipment: Stereotaxic frame, microdialysis probes.

-

Perfusion Solution: Artificial cerebrospinal fluid (aCSF).

-

Test Compound: this compound.

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED).

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum).

-

Recovery: Allow the animal to recover from surgery.

-

Microdialysis Sampling: Perfuse the microdialysis probe with aCSF at a constant flow rate. Collect dialysate samples at regular intervals.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

-

Sample Analysis: Analyze the collected dialysate samples for dopamine content using HPLC-ED.

-

Data Analysis: Quantify the changes in extracellular dopamine concentration over time in response to this compound administration.

Caption: Workflow for measuring this compound-induced dopamine release using in vivo microdialysis.

Anticholinergic Activity

An imbalance between dopaminergic and cholinergic systems is a hallmark of Parkinson's disease. This compound exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.

| Compound | Parameter | Value | Receptor Subtypes | Reference |

| This compound | pA2 | ~6.9 | Muscarinic (non-selective) | |

| This compound | IC50 | 1.1 µM | [3H]3-quinuclidinol benzilate binding |

Table 3: Anticholinergic activity of this compound.

The pA2 value, a measure of a competitive antagonist's affinity, can be determined using a functional assay, such as a muscle contraction assay.

Materials:

-

Tissue Preparation: Isolated tissue with muscarinic receptors (e.g., guinea pig ileum).

-

Agonist: A muscarinic agonist (e.g., acetylcholine).

-

Antagonist: this compound.

-

Organ Bath: A system to maintain the tissue in a physiological solution and measure its contraction.

Procedure:

-

Tissue Preparation: Mount a segment of the isolated tissue in an organ bath containing a physiological salt solution.

-

Agonist Dose-Response: Generate a cumulative dose-response curve for the muscarinic agonist to determine the EC50.

-

Antagonist Incubation: Wash the tissue and incubate it with a known concentration of this compound for a specific period.

-

Shifted Dose-Response: In the presence of this compound, generate a new dose-response curve for the agonist.

-

Schild Plot: Repeat steps 3 and 4 with several different concentrations of this compound. Construct a Schild plot by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression is the pA2 value.

Caption: this compound blocks muscarinic acetylcholine receptors, thereby reducing cholinergic signaling.

In Vivo Models of Neuroprotection

The neuroprotective effects of this compound have been investigated in several animal models of Parkinson's disease.

6-Hydroxydopamine (6-OHDA) Rodent Model

The unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway of rodents is a widely used model to replicate the dopaminergic cell loss observed in Parkinson's disease.

Materials:

-

Animal Model: Sprague-Dawley rats.

-

Neurotoxin: 6-hydroxydopamine (6-OHDA).

-

Surgical Equipment: Stereotaxic frame.

-

Behavioral Testing Apparatus: Rotometer.

Procedure:

-

Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Inject 6-OHDA into the medial forebrain bundle or the striatum of one hemisphere.

-

Drug Treatment: After a recovery period, treat the animals with this compound or a vehicle control over a specified duration.

-

Behavioral Assessment: Assess motor asymmetry by measuring rotational behavior induced by a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine). Count the number of full contralateral (for agonists) or ipsilateral (for releasing agents) turns over a set period.

-

Histological Analysis: At the end of the study, perfuse the animals and process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss.

Caption: Experimental workflow for evaluating the neuroprotective effects of this compound in the 6-OHDA rat model of Parkinson's disease.

MPTP Mouse Model

The administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to mice is another common model of Parkinson's disease that causes selective degeneration of dopaminergic neurons. This compound has been shown to reduce MPP+ (the active metabolite of MPTP) toxicity in the nigrostriatal system of mice.

Summary and Conclusion

This compound exhibits a unique pharmacological profile that confers neuroprotective effects through multiple, synergistic mechanisms. Its ability to act as a non-competitive NMDA receptor antagonist, an indirect-acting dopaminergic agent (via MAO-B inhibition and dopamine release facilitation), and a muscarinic receptor antagonist positions it as a promising candidate for the treatment of complex neurodegenerative disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the development of novel polypharmacological strategies for neuroprotection. Future research should focus on elucidating the precise molecular interactions of this compound with its targets and further exploring its efficacy in a broader range of neurodegenerative disease models.

References

- 1. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Adjuvant treatment of Parksinson's disease with this compound: a double-blind trial versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tremorlytic activity of this compound: a quantitative study with long-term tremor recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple mechanisms of action: the pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical efficacy of this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Budipine's Role in Modulating Glutamatergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budipine, an antiparkinsonian agent, exerts a multifaceted influence on central neurotransmitter systems. While its dopaminergic and anticholinergic properties are recognized, a significant component of its mechanism of action involves the modulation of the glutamatergic system. This technical guide provides an in-depth analysis of this compound's interaction with glutamatergic pathways, with a primary focus on its role as an N-methyl-D-aspartate (NMDA) receptor antagonist. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals.

Introduction

The glutamatergic system, the primary excitatory neurotransmitter system in the central nervous system, plays a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamatergic activity, particularly through the overstimulation of NMDA receptors, can lead to excitotoxicity and neuronal cell death, a process implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease. This compound has emerged as a compound of interest due to its potential to mitigate this excitotoxicity through its interaction with the glutamatergic system.[1] This guide delves into the specifics of this interaction, providing a detailed overview of the current understanding of this compound's glutamatergic modulation.

Quantitative Data on this compound's Interaction with the Glutamatergic System

The following tables summarize the key quantitative findings from preclinical studies investigating this compound's effects on the glutamatergic system.

Table 1: Receptor Binding and Functional Antagonism

| Parameter | Value | Radioligand/Assay | Tissue/Model | Reference |

| IC₅₀ | 36 µM | [³H]TCP Binding | Mouse Brain | [2][3] |

| IC₅₀ | 38 µM | [³H]MK-801 Displacement | Rabbit Caudate Nucleus Membranes | [4] |

| Ki | 4.6 µM | NMDA-evoked [³H]Acetylcholine Release Inhibition | Rabbit Caudate Nucleus Slices | [4] |

Table 2: In Vivo Efficacy

| Parameter | Value | Experimental Model | Species | Reference |

| ED₅₀ | 10.2 mg/kg | Increased threshold for NMDA-induced seizures | Mouse |

Signaling Pathway of this compound's NMDA Receptor Antagonism

This compound acts as an uncompetitive, use-dependent antagonist of the NMDA receptor. This means it binds to the open ion channel of the receptor, thereby blocking the influx of Ca²⁺ and Na⁺ ions. This action is distinct from competitive antagonists that bind to the glutamate or glycine binding sites. The following diagram illustrates this proposed mechanism.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's glutamatergic modulation. Disclaimer: Some parameters are based on standard protocols for these techniques and may not be explicitly detailed in the cited this compound-specific literature.

Radioligand Binding Assay for NMDA Receptor

This protocol is based on the methods used to determine this compound's affinity for the NMDA receptor ion channel binding site.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the binding of a radiolabeled ligand to the NMDA receptor ion channel.

Materials:

-

[³H]TCP (tritiated tenocyclidine)

-

This compound hydrochloride

-

Unlabeled TCP (for non-specific binding)

-

Mouse brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

Homogenizer

-

Centrifuge

Procedure:

-

Membrane Preparation:

-

Homogenize mouse brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 min) to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh homogenization buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of [³H]TCP (e.g., 2.5 nM)

-

Increasing concentrations of this compound (for competition curve) or a high concentration of unlabeled TCP (for non-specific binding) or buffer (for total binding).

-

Membrane preparation (protein concentration to be optimized).

-

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of this compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

NMDA-Induced Seizure Model

This protocol is based on the in vivo model used to assess the functional NMDA receptor antagonism of this compound.

Objective: To determine the effective dose of this compound that protects 50% of the animals (ED₅₀) from seizures induced by NMDA.

Materials:

-

Male mice

-

This compound hydrochloride

-

N-methyl-D-aspartate (NMDA)

-

Saline solution

-

Syringes and needles for intraperitoneal (i.p.) and intravenous (i.v.) injections

Procedure:

-

Animal Preparation and Dosing:

-

House the mice under standard laboratory conditions with ad libitum access to food and water.

-

Administer different doses of this compound (or vehicle control) via i.p. injection at a specified time before NMDA administration (e.g., 30 minutes).

-

-

Seizure Induction:

-

Administer a convulsant dose of NMDA via i.v. injection. The specific dose of NMDA should be predetermined to reliably induce seizures in control animals.

-

-

Observation and Scoring:

-

Immediately after NMDA injection, observe the mice for a defined period (e.g., 2 minutes) for the presence of clonic and/or tonic seizures.

-

Record the number of animals in each dose group that are protected from seizures.

-

-

Data Analysis:

-

Calculate the percentage of protection for each dose of this compound.

-

Determine the ED₅₀ value using probit analysis or a similar statistical method.

-

In Vivo Microdialysis for Neurotransmitter Release

This protocol is a generalized representation of how in vivo microdialysis can be used to study this compound's effect on neurotransmitter release, such as dopamine and acetylcholine, which can be modulated by glutamatergic activity.

Objective: To measure the extracellular concentrations of neurotransmitters in a specific brain region of a freely moving animal following the administration of this compound.

Materials:

-

Rats or mice

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound hydrochloride

-

High-performance liquid chromatography (HPLC) system with an appropriate detector (e.g., electrochemical or fluorescence)

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to obtain a baseline of neurotransmitter levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

-

Drug Administration and Sample Collection:

-

Administer this compound (e.g., i.p. or i.v.).

-

Continue to collect dialysate samples for several hours post-administration.

-

-

Neurochemical Analysis:

-

Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC.

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the baseline levels.

-

Plot the change in neurotransmitter concentration over time.

-

Conclusion

The available evidence strongly supports the role of this compound as a modulator of the glutamatergic system, primarily through its action as a low-affinity, uncompetitive NMDA receptor antagonist. This mechanism likely contributes significantly to its therapeutic effects in Parkinson's disease by counteracting the detrimental effects of glutamate-mediated excitotoxicity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into this compound and the development of novel neuroprotective strategies targeting the glutamatergic system. Future investigations could focus on this compound's effects on specific NMDA receptor subunits and its potential modulation of other components of the glutamatergic synapse, such as AMPA receptors and glutamate transporters, to further elucidate its complex pharmacological profile.

References

- 1. Microdialysis study of the effects of the antiparkinsonian drug this compound on L‐DOPA‐induced release of dopamine and 5‐hydroxytryptamine by rat substantia nigra and corpus striatum | Semantic Scholar [semanticscholar.org]

- 2. The antiparkinsonian agent this compound is an N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the antiparkinsonian drug this compound on central neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antiparkinsonian drugs this compound and biperiden are use-dependent (uncompetitive) NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Polypharmacology of Budipine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budipine, a 1-tert-butyl-4,4-diphenylpiperidine derivative, is an antiparkinsonian agent with a complex and multifaceted pharmacological profile. Marketed for the treatment of Parkinson's disease, its therapeutic efficacy is attributed to its ability to modulate multiple neurotransmitter systems, a concept known as polypharmacology. This guide provides a comprehensive technical overview of the known molecular targets of this compound, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathways.

Core Pharmacological Profile of this compound

This compound's mechanism of action is not attributed to a single target but rather to its concurrent effects on several key proteins involved in neurotransmission. The primary and secondary pharmacological actions of this compound are summarized below.

Quantitative Data: Binding Affinities and Functional Inhibition

The following tables summarize the known quantitative data for this compound's interaction with its various molecular targets. It is important to note that while several interactions have been identified, comprehensive quantitative data (e.g., Ki or IC50 values) are not available for all targets in the public domain.

| Target | Radioligand/Substrate | Assay Type | Tissue/System | Parameter | Value (µM) | Reference |

| NMDA Receptor | - | Functional Inhibition (NMDA-evoked [3H]ACh release) | Rabbit Caudate Nucleus Slices | Ki | 4.6 | [1] |

| NMDA Receptor (PCP Site) | [3H]TCP | Radioligand Binding | Not Specified | IC50 | 36 | [2] |

| NMDA Receptor (Channel) | [3H]MK-801 | Radioligand Binding | Rabbit Caudate Nucleus Membranes | IC50 | 38 | [1] |

| Muscarinic Receptors | [3H]3-Quinuclidinol Benzilate | Radioligand Binding | Not Specified | IC50 | 1.1 | [2] |

| Dopamine Transporter (DAT) | [3H]Dopamine | Uptake Inhibition | Rabbit Caudate Nucleus Synaptosomes | IC50 | 11 | [3] |

| Target | Activity | Quantitative Data |

| Monoamine Oxidase B (MAO-B) | Inhibition | Specific Ki or IC50 values for this compound are not readily available in the cited literature. |

| Sigma-1 Receptor | Binding | Specific Ki or IC50 values for this compound are not readily available in the cited literature. |

| Histamine H1 Receptor | Blockade | Specific Ki or IC50 values for this compound are not readily available in the cited literature. |

Key Signaling Pathways and Mechanisms of Action

This compound's therapeutic effects in Parkinson's disease are thought to arise from its ability to restore the balance of neurotransmitter systems in the brain, primarily by enhancing dopaminergic activity and reducing glutamatergic and cholinergic overactivity.

Dopaminergic System Modulation

This compound enhances dopaminergic neurotransmission through a multi-pronged approach: facilitating dopamine release, inhibiting its reuptake, and inhibiting its breakdown by MAO-B. It has also been shown to stimulate the activity of aromatic L-amino acid decarboxylase (AADC), the enzyme responsible for converting L-DOPA to dopamine.

NMDA Receptor Antagonism

This compound acts as a low-affinity, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. It is believed to bind to the phencyclidine (PCP) site within the ion channel, thereby blocking the influx of Ca2+. This action helps to counteract the excessive glutamatergic activity observed in Parkinson's disease.

References

- 1. The antiparkinsonian drugs this compound and biperiden are use-dependent (uncompetitive) NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the antiparkinsonian drug this compound on central neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the antiparkinsonian drug this compound on neurotransmitter release in central nervous system tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Budipine Hydrochloride: A Technical Whitepaper on Synthesis, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract: Budipine hydrochloride is an antiparkinsonian agent with a complex and multifaceted mechanism of action. This document provides a detailed overview of its synthesis, chemical and physical properties, and the current understanding of its pharmacological effects. The information is compiled to serve as a technical guide for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of this compound Hydrochloride

The synthesis of this compound, chemically known as 1-tert-butyl-4,4-diphenylpiperidine, can be achieved through a high-yield reaction. One prominent method involves a direct Friedel-Crafts-type reaction.

Synthetic Pathway

A primary and efficient method for synthesizing this compound involves the reaction of 1-tert-butyl-4-piperidone with benzene in the presence of a strong acid catalyst like triflic acid.[1] This regioselective reaction under Friedel-Crafts conditions results in the formation of the 4,4-diphenylpiperidine structure with a reported yield of up to 99%.[1] Another described approach utilizes various piperidine derivatives reacting with benzene under similar conditions.[2] The base form of this compound is then converted to its hydrochloride salt for pharmaceutical use.

Caption: Synthesis workflow for this compound Hydrochloride.

Experimental Protocol: Synthesis of this compound

While specific reaction parameters are proprietary, a representative experimental protocol based on the described Friedel-Crafts alkylation is as follows. Note: This is a generalized procedure and requires optimization for safety and yield.

-

Reaction Setup: In a multi-neck, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 1-tert-butyl-4-piperidone and an excess of dry benzene as the solvent and reactant.

-

Catalyst Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add triflic acid dropwise via the dropping funnel while maintaining the temperature.

-

Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

-

Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a cooled aqueous solution of a base (e.g., sodium bicarbonate) to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel. The organic phase containing the product is separated. Wash the organic layer sequentially with brine, then dry it over anhydrous sodium sulfate.[4]

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone mixture) to yield the pure base.

-

Salt Formation: Dissolve the purified this compound base in a suitable organic solvent (e.g., ethanol, ethyl acetate) and add a solution of hydrochloric acid. The this compound hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Chemical and Physical Properties

The physicochemical properties of a drug molecule are critical as they influence its absorption, distribution, metabolism, and excretion (ADME). This compound is a lipophilic molecule, a characteristic that is important for its transport and distribution in the body.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Base) | This compound Hydrochloride | Reference(s) |

| IUPAC Name | 1-tert-butyl-4,4-diphenylpiperidine | 1-tert-butyl-4,4-diphenylpiperidine;hydrochloride | |

| Molecular Formula | C₂₁H₂₇N | C₂₁H₂₈ClN | |

| Molecular Weight | 293.45 g/mol | 329.9 g/mol | |

| CAS Number | 57982-78-2 | 63661-61-0 | |

| pKa | 8.6 (Predicted) | Not specified | |

| Solubility | Lipophilic | Slightly soluble in water |

Note: Specific quantitative values for pKa and partition coefficient were not available in the searched literature, though they are noted as important parameters.

Mechanism of Action & Signaling Pathways

The exact mechanism of action for this compound hydrochloride is not fully elucidated but is understood to be multifaceted, involving multiple neurotransmitter systems. This complex pharmacological profile distinguishes it from other antiparkinsonian drugs.

The primary actions identified include:

-

Indirect Dopaminergic Effects: this compound enhances dopaminergic transmission. It facilitates the release of dopamine (DA), inhibits monoamine oxidase type B (MAO-B), and inhibits DA reuptake. It also stimulates aromatic L-amino acid decarboxylase, which can increase the conversion of L-DOPA to dopamine.

-

NMDA Receptor Antagonism: It acts as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist at the phencyclidine (PCP) binding site. This action helps counteract increased excitatory glutamatergic activity, which may protect neurons from excitotoxicity.

-

Antimuscarinic Action: this compound exhibits weak anticholinergic (antimuscarinic) properties.

-

Other Neurotransmitter Systems: It may also modulate glutamate and serotonin systems and inhibit the release of striatal gamma-aminobutyric acid (GABA).

Caption: Multifaceted mechanism of action of this compound.

Pharmacokinetics

Studies in healthy male subjects have shown that the area under the concentration-time curve (AUC) and the maximum serum concentration (Cmax) of this compound increase linearly with ascending oral doses (10, 20, and 30 mg). The time to maximum serum concentration (tmax) and the terminal half-life (t1/2) were found to be independent of the dose administered. This compound is a substrate of P-glycoprotein (P-gp), which actively transports the drug out of the brain, a factor that influences its concentration in the central nervous system.

Experimental Protocols: Formulation

For research purposes, preparing a stable and soluble formulation is crucial for both in vitro and in vivo experiments.

Protocol: Preparation of this compound Solution for In Vivo Administration

This protocol describes the preparation of a clear solution for administration in animal studies.

-

Stock Solution: Prepare a stock solution of this compound in Dimethyl sulfoxide (DMSO). For example, a 10 mM stock in DMSO. Store stock solutions at -20°C for up to one month or -80°C for up to six months.

-

Vehicle Preparation: The final vehicle consists of a mixture of solvents. For a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, proceed as follows.

-

Mixing: Add each solvent one by one. For a 1 mL final working solution, add the required volume of the DMSO stock solution to the PEG300 and mix thoroughly.

-

Emulsification: Add Tween-80 to the mixture and mix again.

-

Final Volume: Add saline to reach the final desired volume and mix until a clear solution is obtained.

-

Administration: It is recommended to prepare the working solution freshly on the day of use for in vivo experiments. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Conclusion

This compound hydrochloride is an antiparkinsonian agent with a unique pharmacological profile. Its synthesis is achievable through a high-yield Friedel-Crafts reaction. The drug's therapeutic effects are attributed to a complex mechanism of action that extends beyond simple dopamine modulation to include antagonism of NMDA receptors and influence on other neurotransmitter systems. This technical overview provides a foundational guide for researchers and professionals, summarizing the key data on its synthesis, chemical properties, and biological activities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [Synthesis, physical-chemical properties and pharmacologically-oriented screening studies on this compound and related 4,4-diphenylpiperidines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN105061297A - Preparation method for synthesizing nicardipine hydrochloride - Google Patents [patents.google.com]

- 4. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Budipine in Preclinical Research: Application Notes and Protocols for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Budipine in various animal models relevant to neurodegenerative diseases, particularly Parkinson's disease. This document includes detailed dosage information, experimental protocols, and insights into the drug's mechanism of action to guide researchers in their study design.

Summary of this compound In Vivo Dosages and Models